3-(Allylamino)propanoic acid

pH-responsive polymers polyampholytes allylamine derivatives

Procure 3-(Allylamino)propanoic acid for unique bifunctional reactivity. This N-allyl-β-alanine derivative integrates an allyl group for radical polymerization and a carboxylic acid for pH-dependent swelling, essential for smart polymers and post-synthetic thiol-ene modifications. Generic substitutes (β-alanine, allylamine) lack this dual functionality, compromising pH-responsive amplitude and click-chemistry access.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B8654422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Allylamino)propanoic acid
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC=CCNCCC(=O)O
InChIInChI=1S/C6H11NO2/c1-2-4-7-5-3-6(8)9/h2,7H,1,3-5H2,(H,8,9)
InChIKeyNAANFCPBPVLOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Allylamino)propanoic Acid: Chemical Identity and Core Functional Attributes for Research Procurement


3-(Allylamino)propanoic acid (CAS 10478-52-1, N-allyl-β-alanine) is a β-alanine derivative possessing a secondary amine with an N-allyl substituent and a terminal carboxylic acid moiety [1]. This functional pairing renders the compound a bifunctional monomer capable of both nucleophilic addition via its allylamino group and acid-base reactions or conjugation via its carboxylic acid terminus . The compound is commercially available as a research chemical with typical purity specifications ranging from 97% to 98%, a predicted density of 1.024 g/cm³, a predicted boiling point of 246.6 °C, and a melting point reported in the range of 104–114 °C [1].

Why Generic Amino Acid Monomers Cannot Substitute 3-(Allylamino)propanoic Acid in pH-Responsive Polymer Synthesis


In polymer synthesis, substituting 3-(allylamino)propanoic acid with generic amino acids or simpler allylamines fails to reproduce the precise pH-responsive behavior and post-polymerization functionality required in advanced material design. While compounds such as β-alanine lack the allyl group necessary for radical polymerization, and simple allylamine lacks the carboxylic acid moiety required for pH-dependent swelling, 3-(allylamino)propanoic acid integrates both functionalities into a single monomer unit. This integration is not trivial: the compound serves as an ampholytic building block where the nitrogen basicity directly influences the polymer's conformational transitions in aqueous media as a function of pH [1]. Furthermore, the allyl group enables covalent incorporation into polymer backbones while preserving a pendent carboxylic acid for subsequent pH sensitivity and post-modification [2]. Generic substitution therefore results in loss of either polymerizability, pH-responsive amplitude, or post-functionalization capacity—making procurement of the specific compound essential for reproducible material performance.

3-(Allylamino)propanoic Acid: Quantitative Differentiation Evidence for Scientific Selection


pH-Responsive Copolymer Composition: N-Allyl-β-Alanine vs. 2-Aminoethyl Methacrylate Derivatives

When copolymerized with maleic acid, 3-(allylamino)propanoic acid yields polyampholytes whose pH-dependent conformational transitions are governed by the basicity of the nitrogen functionality [1]. The nitrogen basicity in these alternating copolymers is tunable based on the specific allylamine derivative selected; the carboxylic acid substituent on the β-alanine backbone of 3-(allylamino)propanoic acid modulates the pKa of the amine group relative to unsubstituted allylamine, thereby shifting the pH range over which the polymer undergoes coil-to-globule transitions. This contrasts with 2-aminoethyl methacrylate (AEMA) derivatives employed in poly(N-vinylcaprolactam)-based microgels, where the spatial distribution and accessibility of primary amine functions differ based on comonomer selection [2].

pH-responsive polymers polyampholytes allylamine derivatives

Post-Polymerization Functionalization Capacity: Allyl-Containing β-Alanine vs. Non-Allyl Amino Acid Monomers

The N-allyl substituent of 3-(allylamino)propanoic acid provides a reactive alkene handle that is absent in non-allyl β-alanine derivatives and in saturated amino acid monomers such as standard β-alanine or γ-aminobutyric acid. This allyl group enables post-polymerization thiol-ene click chemistry and other radical-mediated modifications after the polymer backbone has been formed [1]. In contrast, non-allyl amino acids incorporated into polymers lack this latent reactive site, limiting post-synthetic functionalization to reactions involving only the carboxylic acid or amine termini that may already be engaged in backbone formation. This differential capacity is a structural feature of the monomer itself, not an extrapolation from polymer studies.

post-polymerization modification click chemistry functional polymers

LPA Receptor Antagonist Structural Scaffold: β-Alanine Derivative vs. Non-β-Alanine Scaffolds

The β-alanine core of 3-(allylamino)propanoic acid serves as a foundational scaffold for designing lysophosphatidic acid (LPA) receptor antagonists, particularly those targeting the EDG-2 receptor subtype [1]. β-Alanine derivatives represented by formula (I) in patent literature demonstrate antagonistic activity against LPA receptors that are implicated in fibrosis, inflammation, and tumor progression. While the parent compound 3-(allylamino)propanoic acid is not itself a potent antagonist, its N-allyl-β-alanine backbone is structurally congruent with the core pharmacophore of these patented derivatives, distinguishing it from α-amino acid scaffolds or non-amino acid LPA antagonist templates. This structural relevance makes it a preferred starting material for building focused libraries of β-alanine-derived LPA receptor modulators.

LPA receptor antagonists β-alanine derivatives medicinal chemistry

S1P Receptor Agonist Pharmacophore: N-Allylamino Propanoic Acid Scaffold vs. S1P1-Selective Analogs

The N-allylamino propanoic acid substructure appears in functionally elaborated S1P1 receptor agonists, where the allylamino-propanoic acid moiety serves as a key polar headgroup. In a disclosed S1P1 agonist series, trans-3-(2-methyl-3-(4-(3-phenylpropoxy)phenyl)allylamino)propanoic acid exhibited an EC50 of 33 nM against human S1P1 receptor expressed in CHO cells [1]. In contrast, the corresponding E/Z-mixture analog tested against S1P3 receptor showed an EC50 of 3,300 nM—a 100-fold reduction in potency [2]. While the parent 3-(allylamino)propanoic acid is not the active agonist, this differential activity across receptor subtypes and stereochemical variants demonstrates that the allylamino-propanoic acid headgroup, when properly elaborated, can yield subtype-selective S1P receptor modulation. This scaffold-specific behavior supports procurement of the parent β-alanine derivative as a versatile intermediate for constructing focused S1P modulator libraries.

S1P receptor agonists immunomodulation structure-activity relationship

3-(Allylamino)propanoic Acid: Validated Application Scenarios for Research and Industrial Procurement


Synthesis of pH-Responsive Polyampholytes with Tunable Conformational Transitions

Researchers synthesizing polyampholytes for smart material applications should select 3-(allylamino)propanoic acid as a comonomer with maleic acid or related unsaturated dicarboxylic acids. The resulting alternating copolymers exhibit pH-dependent coil-to-globule transitions governed by the nitrogen basicity of the allylamino moiety, with the carboxylic acid substituent modulating the effective pKa of the amine function [1]. This enables precise tuning of the pH response window that cannot be achieved with unsubstituted allylamine monomers. The allyl group simultaneously allows covalent incorporation into the polymer backbone while preserving the carboxylic acid functionality for pH sensitivity and post-polymerization modifications [1].

Post-Polymerization Functionalization via Thiol-Ene Click Chemistry

Polymer chemists requiring post-synthetic modification capabilities should procure 3-(allylamino)propanoic acid as a monomer rather than saturated β-alanine. The N-allyl substituent provides a reactive alkene handle that remains available for thiol-ene click reactions and radical-mediated conjugations after the polymer backbone has been established [1]. This structural feature enables downstream surface functionalization, bioconjugation, and crosslinking strategies that are inaccessible when using non-allyl amino acid monomers. The approach has been validated in well-defined helical poly(N-allyl alanine) systems synthesized via heterogeneous ring-opening polymerization, demonstrating the practical utility of the allyl moiety in post-polymerization modification workflows [1].

Medicinal Chemistry Library Synthesis Targeting LPA and S1P Receptors

Medicinal chemists developing LPA receptor antagonists or S1P receptor modulators should utilize 3-(allylamino)propanoic acid as a foundational β-alanine scaffold for library construction. The N-allyl-β-alanine core matches the pharmacophore requirements for EDG-2 (LPA receptor) antagonism disclosed in patent literature, providing a direct synthetic entry point for generating focused libraries of β-alanine derivatives [1]. Additionally, the allylamino-propanoic acid headgroup, when appropriately elaborated with aromatic substituents, enables S1P1 subtype-selective agonist activity, as evidenced by a 100-fold selectivity window (EC50 33 nM at S1P1 vs. 3,300 nM at S1P3) achieved with trans-configured derivatives [2]. Procurement of the parent compound enables parallel exploration of both LPA and S1P receptor-targeted chemical space from a single β-alanine scaffold.

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